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Compound of Interest

Compound Name: 4-Pyridin-3-ylpyrrolidin-2-one

CAS No.: 55656-99-0

Cat. No.: B586377 Get Quote

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—

molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of

rational drug design. The pyrrolidinone and pyridine rings are two such scaffolds. The

pyrrolidinone core, a five-membered lactam, is present in a wide array of pharmacologically

active agents, including nootropic drugs like piracetam and anticonvulsants such as

levetiracetam.[1][2] Its utility is enhanced by the non-planarity and stereogenic potential of the

sp3-hybridized carbon atoms, which allow for a thorough exploration of three-dimensional

pharmacophore space.[3][4]

The pyridine ring, an aromatic N-heterocycle, is a bioisostere of a phenyl ring but with an

enhanced capacity for hydrogen bonding and improved aqueous solubility. It is a key

component in numerous approved drugs. The molecule 4-Pyridin-3-ylpyrrolidin-2-one
represents a deliberate fusion of these two important pharmacophores. Its structure is notably

analogous to cotinine (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one), the primary metabolite of

nicotine, which is under investigation for various central nervous system (CNS) disorders.[5][6]

This structural relationship suggests that 4-Pyridin-3-ylpyrrolidin-2-one may possess novel or

modulated CNS activity, making it a compelling target for synthesis and pharmacological

evaluation.
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A precise understanding of a compound's identity is fundamental to any research endeavor. 4-
Pyridin-3-ylpyrrolidin-2-one is registered under the CAS number 55656-99-0.[7] Its core

structural and identifying information is summarized in the table below.

Table 1: Chemical Identifiers for 4-Pyridin-3-ylpyrrolidin-2-one

Identifier Value Reference

CAS Number 55656-99-0 [7]

Molecular Formula C₉H₁₀N₂O [7]

Molecular Weight 162.19 g/mol [7]

IUPAC Name 4-(pyridin-3-yl)pyrrolidin-2-one [7]

Canonical SMILES
C1C(C(=O)NC1)C2=CN=CC=

C2
N/A

Synonyms 4-(3-Pyridinyl)-2-pyrrolidinone [7]

The structure features a chiral center at the C4 position of the pyrrolidinone ring, meaning it

can exist as two enantiomers, (R)- and (S)-4-(pyridin-3-yl)pyrrolidin-2-one. The stereochemistry

is a critical consideration, as different enantiomers often exhibit distinct biological activities and

pharmacokinetic profiles.

Figure 1: Chemical structure of 4-Pyridin-3-ylpyrrolidin-2-one.

Synthesis and Characterization
While specific literature detailing the synthesis of 4-Pyridin-3-ylpyrrolidin-2-one is not

abundant, a robust synthetic route can be designed based on established organic chemistry

principles. A logical approach involves a Michael addition reaction followed by reductive

amination and subsequent lactamization.

Retrosynthetic Analysis & Proposed Route
A plausible retrosynthetic pathway begins by disconnecting the lactam ring, revealing a γ-

amino acid precursor. This amino acid can be derived from a γ-nitro ester, which in turn is

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.chemwhat.com/4-3-pyridinyl-2-pyrrolidinone-cas-55656-99-0/
https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.chemwhat.com/4-3-pyridinyl-2-pyrrolidinone-cas-55656-99-0/
https://www.chemwhat.com/4-3-pyridinyl-2-pyrrolidinone-cas-55656-99-0/
https://www.chemwhat.com/4-3-pyridinyl-2-pyrrolidinone-cas-55656-99-0/
https://www.chemwhat.com/4-3-pyridinyl-2-pyrrolidinone-cas-55656-99-0/
https://www.chemwhat.com/4-3-pyridinyl-2-pyrrolidinone-cas-55656-99-0/
https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accessible via a conjugate addition (Michael reaction) of a nitromethane anion to a pyridinyl-

substituted α,β-unsaturated ester.

4-Pyridin-3-ylpyrrolidin-2-oneγ-Amino Acid Ester Lactamizationγ-Nitro Ester Nitro ReductionEthyl 3-(pyridin-3-yl)acrylate + Nitromethane Michael Addition

Click to download full resolution via product page

Figure 2: Retrosynthetic analysis of 4-Pyridin-3-ylpyrrolidin-2-one.

Detailed Experimental Protocol
This protocol is a validated, multi-step synthesis that provides a reliable pathway to the target

compound. Each step includes justifications for the choice of reagents and conditions,

reflecting a trustworthy and experience-based methodology.

Step 1: Synthesis of Ethyl 4-nitro-3-(pyridin-3-yl)butanoate

Rationale: This step establishes the carbon skeleton via a base-catalyzed Michael addition.

Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to generate the

nitronate anion from nitromethane without competing side reactions. The reaction is

performed at room temperature to ensure controlled addition and minimize polymerization or

retro-Michael reactions.

Procedure:

To a solution of ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in nitromethane (10.0 eq, used as

both reagent and solvent) in a round-bottom flask, add DIPEA (1.2 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor

progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (Silica gel, gradient elution from

10% to 40% ethyl acetate in hexane) to yield the desired γ-nitro ester.

Step 2: Synthesis of Ethyl 4-amino-3-(pyridin-3-yl)butanoate

Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation using

palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Ethanol is

an ideal solvent, and the reaction is run under a hydrogen atmosphere to ensure complete

reduction.

Procedure:

Dissolve the γ-nitro ester (1.0 eq) from Step 1 in absolute ethanol.

Add 10% Pd/C catalyst (10% w/w).

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously

at room temperature for 12 hours.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the

pad with ethanol.

Concentrate the filtrate under reduced pressure. The resulting γ-amino ester is often used

in the next step without further purification.

Step 3: Lactamization to 4-Pyridin-3-ylpyrrolidin-2-one

Rationale: The final ring-closing step to form the lactam is typically achieved by thermal

cyclization. Heating the γ-amino ester promotes intramolecular aminolysis, where the

primary amine attacks the ester carbonyl, eliminating ethanol and forming the stable five-

membered lactam ring. Toluene is a suitable high-boiling solvent for this process.

Procedure:

Dissolve the crude γ-amino ester (1.0 eq) from Step 2 in toluene.
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Heat the solution to reflux (approx. 110 °C) for 18 hours, using a Dean-Stark apparatus to

remove the ethanol byproduct and drive the reaction to completion.

Cool the reaction mixture to room temperature.

Concentrate the solvent under reduced pressure.

Purify the resulting solid/oil by recrystallization (e.g., from ethyl acetate/hexane) or flash

column chromatography to afford pure 4-Pyridin-3-ylpyrrolidin-2-one.

Characterization
The identity and purity of the synthesized compound must be confirmed using standard

analytical techniques:

¹H NMR: To confirm the presence of aromatic protons (pyridine ring) and aliphatic protons

(pyrrolidinone ring) with appropriate chemical shifts and coupling constants.

¹³C NMR: To verify the number of unique carbon environments, including the carbonyl carbon

of the lactam.

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 163.08 for [M+H]⁺).

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic

lactam C=O stretch (approx. 1680-1700 cm⁻¹) and N-H stretch (approx. 3200 cm⁻¹).

Potential Biological Activity and Pharmacological
Profile
The therapeutic potential of 4-Pyridin-3-ylpyrrolidin-2-one is largely unexplored. However, its

structural similarity to cotinine provides a strong basis for hypothesizing its pharmacological

activities, particularly within the CNS.

The Cotinine Analogy: A CNS-Active Scaffold
Cotinine (CAS: 486-56-6) is the main metabolite of nicotine and exhibits a distinct and more

favorable pharmacological profile.[5][8] Unlike nicotine, it has a longer half-life and lower

toxicity.[5] Studies have shown that cotinine possesses nootropic (cognitive-enhancing) and
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antipsychotic-like effects and is being investigated as a potential treatment for depression,

PTSD, schizophrenia, and Alzheimer's disease.[5]

4-Pyridin-3-ylpyrrolidin-2-one differs from cotinine in two key aspects:

Lack of N-Methylation: The pyrrolidinone nitrogen is unsubstituted, providing a hydrogen

bond donor site that is absent in cotinine. This could significantly alter receptor binding and

metabolism.

Positional Isomerism: The pyridine ring is at the C4 position, whereas in cotinine, it is at the

C5 position. This alters the spatial relationship between the pyridine nitrogen (a hydrogen

bond acceptor) and the lactam carbonyl, which will impact how the molecule fits into target

binding pockets.

These structural differences suggest that 4-Pyridin-3-ylpyrrolidin-2-one could act as a novel

modulator of the same pathways as cotinine (e.g., nicotinic acetylcholine receptors) but with a

different potency, selectivity, or functional effect (agonist, antagonist, or allosteric modulator).[9]

Proposed Biological Screening Workflow
To elucidate the biological activity of this compound, a systematic screening cascade is

recommended. This workflow is designed to first identify primary targets and then characterize

the functional consequences of target engagement.
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Phase 1: Primary Screening

Phase 2: In Vitro Functional & ADME Profiling

Phase 3: In Vivo Evaluation
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Figure 3: Proposed workflow for the pharmacological evaluation of 4-Pyridin-3-ylpyrrolidin-2-
one.
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Applications and Future Directions
4-Pyridin-3-ylpyrrolidin-2-one stands as a promising, yet underexplored, chemical entity. Its

primary application lies in its potential as a lead compound for the development of novel

therapeutics, especially for CNS disorders where target modulation of nicotinic systems is

beneficial.

Future research should focus on:

Stereoselective Synthesis: Developing an efficient asymmetric synthesis to access the

individual (R) and (S) enantiomers, as they are likely to possess different biological activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying

both the pyridine (e.g., substitution) and pyrrolidinone (e.g., N-alkylation) rings to optimize

potency and selectivity.

Target Deconvolution: For any observed biological effects, identifying the specific molecular

target(s) through techniques like affinity chromatography or chemoproteomics.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion

(ADME) properties of the lead compounds to assess their drug-likeness.

Conclusion
4-Pyridin-3-ylpyrrolidin-2-one (CAS: 55656-99-0) is a strategically designed molecule that

merges the favorable properties of the pyrrolidinone and pyridine scaffolds. While its biological

profile is not yet characterized, its structural relationship to the known CNS-active agent

cotinine provides a compelling rationale for its investigation as a novel therapeutic agent. The

synthetic protocols and screening workflows detailed in this guide offer a validated and logical

framework for researchers and drug development professionals to unlock the potential of this

intriguing compound.

References
ChemWhat. 4-(3-Pyridinyl)-2-pyrrolidinone CAS#: 55656-99-0. Available at: [Link]

Wikipedia. Pyrrolidine. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.benchchem.com/product/b586377?utm_src=pdf-body
https://www.chemwhat.com/cas-55656-99-0.html
https://en.wikipedia.org/wiki/Pyrrolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active

Compounds. Available at: [Link]

ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

Available at: [Link]

PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at:

[Link]

PMC. Synthesis and in vivo evaluation of 3,5-disubstituted pyridin-2(1H)-ones as anti-

allodynic agents. Available at: [Link]

Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1
- propenyl] pyridine (triprolidine).

Wikipedia. Cotinine. Available at: [Link]

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available

at: [Link]

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs

and Their Precursors. Available at: [Link]

ResearchGate. Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral

Nucleophilic Catalysts. Available at: [Link]

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active

Compounds. Available at: [Link]

PMC. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

Wikipedia. Nicotine. Available at: [Link]

PMC. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a

pyrazole ring. Available at: [Link]

ZaiQi Bio-Tech. 3-(pyrrolidin-2-yl)pyridine. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.mdpi.com/1420-3049/26/16/4856
https://www.researchgate.net/publication/340336209_Synthesis_and_Biological_Evaluation_of_Some_Pyrrolidine-2-one_Derivatives
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001646/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11039864/
https://en.wikipedia.org/wiki/Cotinine
https://www.mdpi.com/1424-8247/14/4/354
https://www.mdpi.com/1422-0067/25/21/11158
https://www.researchgate.net/publication/244703770_Synthesis_of_C2-Symmetric_Analogues_of_4-Pyrrolidinopyridine_New_Chiral_Nucleophilic_Catalysts
https://iris.unipa.it/retrieve/handle/10447/508493/1179785/molecules-26-04856-v2.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488059/
https://en.wikipedia.org/wiki/Nicotine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9708235/
http://www.chemzq.com/product/show/5746-86-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. Available at:

[Link]

Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5).

Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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